2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-7-9-17(10-8-16)26-12-18(25)22-20-24-23-19(27-20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVSYUVTYNTVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a 4-chlorophenoxy group and a 1,3,4-oxadiazole moiety attached to a tetrahydronaphthalene derivative. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O2 |
| Molecular Weight | 359.83 g/mol |
| CAS Number | 14108-88-4 |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Research indicates that compounds with similar structures often exhibit a range of biological activities including anticonvulsant , anticancer , and antimicrobial properties. The oxadiazole ring is known for its role in modulating various receptor pathways and influencing cellular signaling mechanisms.
- Anticonvulsant Activity : Compounds featuring oxadiazole derivatives have shown effectiveness in models of seizure disorders. For instance, analogs have been tested in picrotoxin-induced convulsion models demonstrating significant protective effects against seizures .
- Anticancer Activity : The presence of the 4-chlorophenoxy group may enhance the compound’s ability to interact with cancer cell receptors. Studies have indicated that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
- Antimicrobial Activity : Some derivatives have displayed promising antimicrobial properties against both gram-positive and gram-negative bacteria. This activity could be attributed to the lipophilicity imparted by the tetrahydronaphthalene structure, which facilitates membrane penetration .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Anticonvulsant Studies : A study evaluating the anticonvulsant properties of thiazole-linked compounds found that electron-withdrawing groups like chlorine significantly enhanced seizure protection in animal models . This suggests that similar modifications in our compound might yield beneficial effects.
- Cytotoxicity Assays : In vitro studies on related oxadiazole derivatives revealed varying degrees of cytotoxicity against human cancer cell lines. For example, certain compounds showed IC50 values indicating potent activity against A549 lung adenocarcinoma cells .
- Receptor Interaction Studies : Compounds with oxadiazole cores have been identified as dual modulators for nuclear receptors such as FXR and PXR. This dual activity suggests potential applications in metabolic disorders related to bile acid homeostasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the 1,3,4-Oxadiazole Family
N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides ()
These compounds share the 4-chlorophenoxy group but differ in substituents on the oxadiazole ring. For example:
- 7o : N-(3,4-Dimethylphenyl)-2-sulfanyl acetamide substituent.
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide ()
- Structural Difference : Contains a benzodioxol group and an oxymethyl linker between the tetrahydronaphthalene and oxadiazole.
Heterocyclic Variants: Thiadiazole and Triazole Derivatives
2-[[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]Sulfanyl]-N-(2,4,6-Trimethylphenyl)Acetamide ()
- Core Modification : Replaces oxadiazole with thiadiazole (sulfur instead of oxygen).
- Activity Implications : Thiadiazoles often exhibit enhanced antioxidant and antimicrobial properties but may reduce metabolic stability due to sulfur’s susceptibility to oxidation.
2-((5-((4-Chlorophenoxy)Methyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(Naphthalen-1-yl)Acetamide ()
Comparison with Analogues
Antibacterial Activity
Physicochemical and Computational Insights
Lipophilicity and Solubility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
